molecular formula C8H12N2O2S B068584 5-Isopropylpyridine-2-sulfonamide CAS No. 179400-18-1

5-Isopropylpyridine-2-sulfonamide

Cat. No. B068584
M. Wt: 200.26 g/mol
InChI Key: YMGPPCIQOPLDKE-UHFFFAOYSA-N
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Description

5-Isopropylpyridine-2-sulfonamide is a chemical compound that is used in various research . It is a novel building block that can be used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of sulfonimidates, a class of compounds to which 5-Isopropylpyridine-2-sulfonamide belongs, has been extensively studied . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Molecular Structure Analysis

The molecular formula of 5-Isopropylpyridine-2-sulfonamide is C8H12N2O2S . It is an organosulfur compound .


Chemical Reactions Analysis

Sulfonimidates, including 5-Isopropylpyridine-2-sulfonamide, have been used as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Scientific Research Applications

  • Inhibition of Carbonic Anhydrases :

    • A study by Bozdağ et al. (2014) demonstrated that 5-(3-Tosylureido)pyridine-2-sulfonamide is a low nanomolar inhibitor of the tumor-associated human CA IX and XII, showing less effectiveness against other isoforms. The research provided insights into how slight structural differences in isostructural sulfonamides can lead to significant activity differences (Bozdağ et al., 2014).
  • Antimycobacterial Agents :

    • Güzel et al. (2009) reported that derivatives of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides were highly effective inhibitors of two beta-CAs from Mycobacterium tuberculosis. This study suggests their potential in developing antimycobacterial agents (Güzel et al., 2009).
  • Antitumor Activity and PI3Kα Kinase Inhibition :

    • Zhou et al. (2015) explored the antitumor activity of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. They found that these compounds inhibit the activity of PI3Kα kinase, which is significant in cancer research (Zhou et al., 2015).
  • Selective Inhibition for Cancer Treatment :

    • Casey et al. (2004) designed positively charged sulfonamides targeting the tumor-associated isozyme CA IX. These derivatives showed promise as selective inhibitors, potentially useful in cancer treatment (Casey et al., 2004).
  • Treatment of Inflammatory Bowel Disease :

    • Brown et al. (1983) studied a polymer containing a pyridine-containing sulfonamide (similar in structure to 5-Isopropylpyridine-2-sulfonamide) for the treatment of inflammatory bowel disease (Brown et al., 1983).
  • Antidiabetic Properties :

    • Sadawarte et al. (2021) synthesized pyridine-based heterocyclic compounds with sulfonamide moieties, showing notable antidiabetic activity through alpha-amylase inhibition (Sadawarte et al., 2021).

Safety And Hazards

Safety data sheets suggest that 5-Isopropylpyridine-2-sulfonamide may pose hazards such as skin irritation and serious eye irritation . It is recommended to handle this compound with appropriate protective measures .

Future Directions

While specific future directions for 5-Isopropylpyridine-2-sulfonamide are not mentioned, sulfonimidates, a related class of compounds, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This suggests potential future research directions in exploring the synthesis and applications of 5-Isopropylpyridine-2-sulfonamide.

properties

IUPAC Name

5-propan-2-ylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPPCIQOPLDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280955
Record name 5-(1-Methylethyl)-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylpyridine-2-sulfonamide

CAS RN

179400-18-1
Record name 5-(1-Methylethyl)-2-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179400-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Chilman-Blair, J Castaner, PA Leeson… - Drugs of the …, 2003 - access.portico.org
The involvement of endothelin in the pathogenesis of heart failure is well known. Endothelin acts to increase vasoconstriction, as well as having effects on the contractility and …
Number of citations: 3 access.portico.org
OFT BLOG - allfordrugs.com
… Condensation of (VI) with 5-isopropylpyridine-2-sulfonamide … -4-yl]-5-isopropylpyridine-2-sulfonamide (X). Refluxing of (X) … into 5-isopropylpyridine-2-sulfonamide potassium salt (X). …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… Condensation of (VI) with 5-isopropylpyridine-2-sulfonamide potassium (VII) furnishes 5-isopropylpyridine-2-sulfonic acid 6-chloro-5-(2-methoxyphenoxy)-2-(1-oxy-pyridin-4-yl)-…
Number of citations: 0 www.allfordrugs.com
I Prop - Drugs of the Future, 2003
Number of citations: 0

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